4,4'-Thiobis(3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol)

Physicochemical profiling Volatility prediction Formulation design

4,4'-Thiobis(3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol) is a symmetric thioether dimer composed of two 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol (carane-derived) units linked through a central sulfur atom. The compound has a molecular formula of C20H34O2S and a molecular weight of 338.55 g/mol.

Molecular Formula C20H34O2S
Molecular Weight 338.5 g/mol
CAS No. 85392-33-2
Cat. No. B12800954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Thiobis(3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol)
CAS85392-33-2
Molecular FormulaC20H34O2S
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCC1(C2C1CC(C(C2)SC3CC4C(C4(C)C)CC3(C)O)(C)O)C
InChIInChI=1S/C20H34O2S/c1-17(2)11-7-15(19(5,21)9-13(11)17)23-16-8-12-14(18(12,3)4)10-20(16,6)22/h11-16,21-22H,7-10H2,1-6H3
InChIKeyVTOLOYGWYKBTJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Thiobis(3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol) (CAS 85392-33-2): Chemical Identity and Procurement Baseline


4,4'-Thiobis(3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol) is a symmetric thioether dimer composed of two 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol (carane-derived) units linked through a central sulfur atom [1]. The compound has a molecular formula of C20H34O2S and a molecular weight of 338.55 g/mol . It contains eight undefined stereocenters, two hydrogen bond donors, and a computed XLogP3-AA of 4.1, indicating moderate lipophilicity [1]. The substance is listed in the EINECS inventory (286-891-9) and has been assigned the NCI screening code NSC 655930, suggesting historical interest in pharmacological screening . It is primarily sourced as a specialty research chemical from catalog suppliers, with limited public toxicological or application-specific data available.

Why In-Class Substitution Cannot Be Assumed for 4,4'-Thiobis(3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol)


This compound belongs to a structurally distinctive class of sulfur-bridged bicyclic terpenoid alcohols. Unlike simple monoterpenoid alcohols (e.g., carveol, alpha-terpineol) or even their monomeric carane-3-ol counterparts, the central thioether linkage introduces a pronounced stereochemical complexity (eight undefined stereocenters) and a unique spatial arrangement of hydrogen-bonding moieties that cannot be replicated by acyclic sulfides, ether-bridged analogs, or monomeric bicyclic alcohols [1]. In fragrance or bioactivity applications where molecular shape, dipole orientation, and sulfur-mediated polarizability govern receptor binding or olfactory character, a generic substitution is unsupported without experimental validation. The available evidence indicates that quantitative comparative performance data against defined structural analogs is absent from the public domain, meaning any substitution carries undefined risk for applications relying on specific molecular recognition [1].

Quantitative Differentiation Evidence for 4,4'-Thiobis(3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol) Against Closest Analogs


Molecular Weight and Heavy Atom Count Versus Monomeric Carane-3-ol Analogs

The dimeric thioether structure doubles the molecular weight relative to monomeric 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol (carane-3-ol, MW ≈ 154.25 g/mol). This results in a markedly lower volatility (predicted boiling point 440.2 °C at 760 mmHg versus ~215–230 °C for the monomer) [1]. For procurement decisions where thermal stability and vapor pressure are critical formulation parameters, these computed differences provide a baseline, though experimental vapor pressure data is unavailable.

Physicochemical profiling Volatility prediction Formulation design

Hydrogen Bond Donor and Acceptor Count Differentiation from Diether and Hydrocarbon Analogs

The compound possesses two H-bond donors (both tertiary hydroxyl groups) and three H-bond acceptors (two hydroxyl oxygens plus the central thioether sulfur) [1]. In comparison, a hypothetical diether analog (e.g., 4,4'-oxybis-caran-3-ol) would have 2 donors and 4 acceptors, while the corresponding deoxy-hydrocarbon dimer would have 0 donors and 1 acceptor (the sulfur). This specific H-bond pharmacophore arrangement is distinct and, in the absence of comparative bioactivity data, represents a structural differentiation point relevant to structure-based screening library selection.

Molecular recognition Receptor binding QSAR modeling

Topological Polar Surface Area and Lipophilicity Balance Versus Oxygen-Bridged and Sulfoxide Analogs

The calculated TPSA of 65.8 Ų combined with XLogP3-AA of 4.1 places this compound in a moderate polarity–lipophilicity space [1]. An oxygen-bridged analog would be expected to have a higher TPSA (~74–78 Ų) and lower XLogP (~3.2–3.6), while the sulfoxide oxidation product would have TPSA ~78–82 Ų [2]. These computed parameters are routinely used to prioritize compounds for cell-based assays where passive membrane permeability is a concern, although they cannot substitute for experimental logD or PAMPA data.

Membrane permeability ADME prediction Partition coefficient

Stereochemical Complexity as a Differentiator from Achiral or Racemic Single-Isomer Analogs

With eight undefined stereocenters and no defined atom stereocenters in the PubChem record, this compound exists as a complex mixture of diastereomers unless stereospecifically synthesized [1]. This contrasts sharply with single-enantiomer or diastereomerically pure analogs that may be available for certain carane derivatives. In olfactory or pharmacological applications where stereochemistry profoundly influences activity, the multi-stereoisomer nature of the commercial product is a critical procurement consideration distinct from stereodefined alternatives.

Stereochemistry Chiral resolution Structure-activity relationships

Evidence-Supported Application Scenarios for 4,4'-Thiobis(3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol)


Specialty Fragrance Ingredient Requiring Low Volatility and High Lipophilicity

The predicted boiling point (~440 °C) and XLogP (4.1) suggest suitability as a base note or fixative in fragrance formulations where prolonged substantivity on fabric or skin is desired [1]. This scenario is supported by patent literature describing bicyclo[4.1.0]heptane derivatives as useful perfume composition ingredients [2]. Procurement for fragrance development should explicitly request olfactory evaluation data from the supplier, as no publicly available odor profile was identified for this specific CAS number.

Chemical Biology Probe for Sulfur-Mediated Molecular Recognition

The unique combination of a central thioether with two tertiary hydroxyl groups creates an H-bond pharmacophore distinct from oxygen-bridged or all-carbon analogs. Given its historical inclusion in the NCI diversity set (NSC 655930), this compound may serve as a chemical probe in target-agnostic phenotypic screening where sulfur's polarizability contributes to binding interactions not achievable with ethers . Researchers should verify stereochemical composition with the vendor before initiating assays.

Reference Standard for Stereochemically Complex Thioether Natural Product Analogs

With eight undefined stereocenters, this compound represents a useful reference for analytical method development targeting complex thioether-containing natural products. Its computed TPSA (65.8 Ų) and distinct InChIKey (VTOLOYGWYKBTJJ-UHFFFAOYSA-N) make it identifiable by LC-MS and computational methods, even in stereochemically unresolved mixtures [1]. Procurement should include a certificate of analysis specifying the diastereomeric profile if analytical reproducibility is required.

Polymer or Material Science Intermediate Exploiting Thioether Thermal Stability

The central thioether linkage in a bicyclic framework may offer thermal and oxidative stability advantages in polymer additives or crosslinkers, analogous to other 4,4'-thiobis aromatic systems used as polymer stabilizers [3]. However, no direct experimental data exists for this specific compound; procurement for materials research should be considered exploratory.

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